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Compound of Interest

Compound Name: 2-methylprop-1-ene

Cat. No.: B12662633 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-methylprop-1-ene (also known as isobutylene),

a key industrial chemical, through the principal spectroscopic techniques of Infrared (IR)

Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry

(MS). The data and protocols herein are intended to support unambiguous identification and

structural elucidation.

Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule. For 2-methylprop-1-ene,

the key functional groups—the carbon-carbon double bond (C=C) and the different types of

carbon-hydrogen bonds (sp² and sp³)—give rise to characteristic absorption bands.

Data Presentation: IR Absorption Bands

Vibrational Mode Characteristic Wavenumber (cm⁻¹)

=C-H Stretch (sp² C-H) ~3085 cm⁻¹

C-H Stretch (sp³ C-H in methyl groups) ~2975 - 2860 cm⁻¹

C=C Stretch ~1650 cm⁻¹

=C-H Bend (out-of-plane) ~890 cm⁻¹
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Data compiled from multiple sources.[1]

Experimental Protocol: Gas-Phase FTIR Spectroscopy

Due to the volatility of 2-methylprop-1-ene (boiling point: -7 °C), a gas-phase spectrum is most

appropriate.

Sample Preparation: No specific sample preparation is required other than ensuring the

purity of the gaseous 2-methylprop-1-ene sample.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell

is used. A typical gas cell has a path length of 10 cm or longer to compensate for the low

density of the gas.[2]

Background Spectrum: A background spectrum is collected first. The gas cell is filled with a

non-absorbing gas, such as dry nitrogen, or is evacuated to a vacuum.[3] This step is crucial

to negate the spectral contributions of atmospheric gases (like CO₂ and H₂O) and the

instrument itself.

Sample Spectrum: The gas cell is then evacuated and filled with the 2-methylprop-1-ene
sample vapor to a controlled pressure.

Data Acquisition: The infrared radiation is passed through the sample, and the resulting

interferogram is recorded by the detector. The instrument's software performs a Fourier

transform on the interferogram to generate the final infrared spectrum (absorbance or

transmittance vs. wavenumber).[3]

Logical Relationship: IR Peaks and Molecular Structure

The following diagram illustrates the correlation between the specific bonds within the 2-
methylprop-1-ene molecule and their corresponding absorption regions in the IR spectrum.
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2-Methylprop-1-ene Structure

Characteristic IR Absorptions

 (CH₃)₂C=CH₂ 

=C-H Stretch ~3085 cm⁻¹

C-H Stretch ~2975 cm⁻¹

C=C Stretch ~1650 cm⁻¹

=C-H Bend ~890 cm⁻¹

 sp² C-H Bonds 

 sp³ C-H Bonds 

 C=C Double Bond 

 =CH₂ Group 

Click to download full resolution via product page

Caption: Correlation of molecular bonds to IR spectral regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. Due to the symmetry of 2-methylprop-1-ene, there are only two distinct proton

environments and three distinct carbon environments.

Data Presentation: ¹H NMR Data

Proton Type
Chemical Shift (δ)
in ppm

Multiplicity Integration

(CH₃)₂C=CH₂ ~1.7 ppm Singlet 6H

(CH₃)₂C=CH₂ ~4.7 ppm Singlet 2H

Data compiled from multiple sources.[4]

Data Presentation: ¹³C NMR Data
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Carbon Type Chemical Shift (δ) in ppm

(CH₃)₂C=CH₂ ~24 ppm

(CH₃)₂C=CH₂ ~112 ppm

(CH₃)₂C=CH₂ ~142 ppm

Data compiled from multiple sources.[5][6]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Sample Preparation: Approximately 5-25 mg of 2-methylprop-1-ene is required for ¹H NMR,

and 50-100 mg for ¹³C NMR.[7] The sample is dissolved in ~0.6-0.7 mL of a deuterated

solvent, commonly chloroform-d (CDCl₃).[4][5] A small amount of tetramethylsilane (TMS) is

added as an internal standard to calibrate the chemical shift to 0.0 ppm.[5][8]

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The

prepared sample in the NMR tube is placed into the instrument's probe.

Shimming: The magnetic field homogeneity is optimized by a process called shimming to

ensure sharp spectral lines.[7]

Data Acquisition:

For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free

induction decay (FID) is recorded. The acquisition time is typically a few minutes.[7]

For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to produce a

spectrum where each unique carbon appears as a single line.[5] Due to the low natural

abundance of ¹³C, longer acquisition times (20-60 minutes) or more concentrated samples

are needed.[7]

Data Processing: The acquired FID is Fourier-transformed to generate the NMR spectrum.

This involves phasing, baseline correction, and integration of the signals.

Logical Relationship: NMR Signals and Molecular Structure
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The diagram below maps the magnetically non-equivalent nuclei of 2-methylprop-1-ene to

their respective signals in the ¹H and ¹³C NMR spectra.

2-Methylprop-1-ene: Non-equivalent Nuclei

¹H NMR Signals

¹³C NMR Signals

C¹H₃

C² Hᴬ

Signal for C¹
δ ≈ 24 ppm

C³H₂

=

Signal for C²
δ ≈ 142 ppmHᴮ Signal for C³

δ ≈ 112 ppm

Signal for Hᴬ

δ ≈ 1.7 ppm (6H, singlet)
Signal for Hᴮ

δ ≈ 4.7 ppm (2H, singlet)

Click to download full resolution via product page

Caption: Mapping of nuclei to their respective NMR signals.

Mass Spectrometry (MS)
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Mass spectrometry is a destructive technique that ionizes a molecule and then separates the

resulting ions based on their mass-to-charge (m/z) ratio. Electron Ionization (EI) is a common

method that results in significant fragmentation, providing a structural fingerprint.

Data Presentation: Key Mass Fragments

m/z Value Ion Formula Identity / Origin
Relative
Abundance

56 [C₄H₈]⁺ Molecular Ion (M⁺) Moderate

41 [C₃H₅]⁺
Loss of a methyl

radical (•CH₃)
Base Peak (100%)

39 [C₃H₃]⁺
Loss of H₂ from

[C₃H₅]⁺
High

27 [C₂H₃]⁺ Further fragmentation Moderate

15 [CH₃]⁺ Methyl cation Low

Data compiled from multiple sources.[9]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: A gaseous sample of 2-methylprop-1-ene is introduced into the ion

source of the mass spectrometer, which is held under high vacuum.

Ionization: The sample molecules are bombarded with a beam of high-energy electrons

(typically 70 eV).[10][11] This impact ejects an electron from the molecule, forming a

positively charged molecular ion (M⁺).

Fragmentation: The high energy of the molecular ion causes it to be unstable, leading to the

cleavage of chemical bonds. This process creates a variety of smaller, positively charged

fragment ions and neutral radicals.

Acceleration: The positive ions (both the molecular ion and fragment ions) are accelerated by

an electric field into the mass analyzer.
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Mass Analysis: A magnetic or electric field within the mass analyzer deflects the ions. The

degree of deflection is dependent on the mass-to-charge ratio (m/z) of each ion; lighter ions

are deflected more than heavier ones.

Detection: An electron multiplier detects the ions, recording the m/z ratio and relative

abundance of each. This data is compiled into a mass spectrum.[10]

Visualization: Primary Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of 2-methylprop-1-ene
under electron ionization, leading to the formation of the most abundant fragment (the base

peak).

2-Methylprop-1-ene
(C₄H₈)

Electron Ionization
(70 eV)

Molecular Ion [C₄H₈]⁺˙
m/z = 56

Fragmentation
(α-cleavage)

Allylic Cation [C₃H₅]⁺
m/z = 41 (Base Peak)

Methyl Radical Loss
(•CH₃)

Click to download full resolution via product page
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Caption: Primary fragmentation of 2-methylprop-1-ene in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12662633#spectroscopic-analysis-of-2-methylprop-1-
ene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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